molecular formula C15H20N4O2 B13986952 4-(Hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline

4-(Hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline

Cat. No.: B13986952
M. Wt: 288.34 g/mol
InChI Key: CCGHJMAPPPBZPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline is a quinazoline derivative characterized by a 6,7-dimethoxyquinazoline core substituted at position 4 with a hexahydro-1H-1,4-diazepine ring. Quinazolines are heterocyclic compounds widely studied for their pharmacological properties, particularly as kinase inhibitors and receptor antagonists.

Properties

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

4-(1,4-diazepan-1-yl)-6,7-dimethoxyquinazoline

InChI

InChI=1S/C15H20N4O2/c1-20-13-8-11-12(9-14(13)21-2)17-10-18-15(11)19-6-3-4-16-5-7-19/h8-10,16H,3-7H2,1-2H3

InChI Key

CCGHJMAPPPBZPU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCCNCC3)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions

Component Quantity Solvent Temperature Time
2-Chloro-4-amino-6,7-dimethoxyquinazoline 17 g Butanol Reflux 3 hrs
N-Formylhomopiperazine 18.2 g Butanol Reflux 3 hrs

After cooling, crude crystals are filtered and treated with 9% hydrochloric acid to remove the formyl protecting group, yielding 2-homopiperazino-4-amino-6,7-dimethoxyquinazoline (intermediate).

Intermediate Purification

Salt Formation for Pharmaceutical Use

The free base is converted into pharmaceutically acceptable salts to enhance stability and solubility:

Common Salt Derivatives

Salt Type Acid Used Example Application
Hydrochloride Hydrochloric acid Injections, tablets
Maleate Maleic acid Oral formulations
Fumarate Fumaric acid Extended-release tablets

For instance, bunazosin hydrochloride (a derivative) is synthesized by treating the free base with HCl, achieving >99% purity via recrystallization.

Large-Scale Formulation

The compound is formulated into dosage forms using excipients:

Tablet Composition

Ingredient Quantity (mg/tablet) Function
4-(Hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline 10 Active ingredient
Corn starch 200 Binder
Lactose 300 Filler
Calcium carboxymethylcellulose 150 Disintegrant

Tablets are compression-molded at 100 mg each.

Alternative Acylation Methods

The intermediate can be functionalized with acyl groups for enhanced bioactivity:

Example: 2-Furoyl Derivative Synthesis

Step Reagents Yield m.p. (°C)
Acylation of intermediate 2-Furancarboxylic acid, acetone 70.4% 278–280

Elemental analysis :

Formula C (%) H (%) N (%)
C₂₀H₂₃N₅O₄·HCl (Calc.) 55.36 5.59 16.15
Found 55.30 5.45 16.18

Quality Control Metrics

Critical parameters for industrial production:

Chemical Reactions Analysis

Types of Reactions

4-(Hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl, aryl, or heteroaryl groups .

Scientific Research Applications

4-(Hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline involves its interaction with specific molecular targets within the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and influencing various biochemical pathways. For example, it may act as an antagonist or agonist at specific neurotransmitter receptors, thereby affecting neuronal signaling and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline derivatives exhibit diverse biological activities depending on substitutions at position 4. Below is a comparative analysis of key analogs:

Anilino Derivatives

  • AG1478 (4-(3-chloroanilino)-6,7-dimethoxyquinazoline): A reversible EGFR inhibitor, AG1478 promotes neurite outgrowth by blocking EGFR signaling. Its 3-chloroanilino group facilitates strong hydrogen bonding with EGFR’s catalytic domain .
  • WHI-P131 (4-(4'-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline): A selective JAK3 inhibitor (IC₅₀ = 78 µM) with minimal off-target effects. The 4'-hydroxyl group enhances binding to JAK3’s Asp-967 residue, inducing apoptosis in leukemia cells .

Key Difference: The diazepine substituent in the main compound lacks the anilino group’s planar aromatic structure, likely redirecting activity toward non-kinase targets (e.g., G protein-coupled receptors).

Piperazine Derivatives

  • Doxazosin (4-amino-2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl]-6,7-dimethoxyquinazoline): An α1-adrenoceptor antagonist with nM affinity. The piperazine-benzodioxan moiety mimics norepinephrine’s structure, enabling competitive receptor binding .
  • PDGFR Inhibitors (e.g., 4-[4-(N-substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline): Potent PDGFR inhibitors (IC₅₀ = 0.02–0.08 µM) with >10-fold selectivity over other kinases. The piperazine-carbamoyl group optimizes hydrophobic and hydrogen-bond interactions .

Toxicological Considerations

  • 4-Amino-2-(4-butanoylhexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline hydrochloride: This analog exhibited reproductive toxicity in rats (TDLo = 1100 mg/kg). The butanoyl group likely contributes to adverse effects via metabolic activation .
  • Main Compound: The absence of the butanoyl group suggests a safer profile, though empirical toxicity studies are needed.

Research Findings and Data Tables

Table 1: Comparative Analysis of Quinazoline Derivatives

Compound Name Substituent at Position 4 Target Activity (IC₅₀/Ki) Selectivity/Toxicity Reference
AG1478 3-Chloroanilino EGFR Reversible inhibitor Low systemic toxicity
WHI-P131 4'-Hydroxyphenylamino JAK3 78 µM >350 µM for JAK1/2
Doxazosin Piperazine-benzodioxan carbonyl α1-Adrenoceptor 0.5 nM (binding) Clinically approved
PDGFR Inhibitor (e.g., KN1022) Piperazine-carbamoyl PDGFR 0.02–0.08 µM 10-fold selectivity
Main Compound Hexahydro-1H-1,4-diazepin-1-yl Hypothetical: H3 receptor or kinase N/A Likely safer than acylated analogs

Table 2: Structural Impact on Activity

Substituent Type Conformational Flexibility Hydrogen-Bonding Capacity Example Targets
Anilino (AG1478) Low (planar) High (NH and Cl groups) EGFR
Piperazine (Doxazosin) Moderate (six-membered) Moderate (carbonyl group) α1-Adrenoceptor
Diazepine (Main Compound) High (seven-membered) High (two NH groups) H3 receptor, kinases

Biological Activity

4-(Hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxyquinazoline, also known as BIX-01294, is a compound that has garnered attention for its biological activities, particularly as a histone lysine methyltransferase inhibitor. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for BIX-01294 is C28H38N6O2C_{28}H_{38}N_{6}O_{2} with a molecular weight of approximately 490.64 g/mol. It features a quinazoline core substituted with a hexahydro-1H-1,4-diazepine moiety and two methoxy groups at positions 6 and 7. The compound is characterized by its solid state and is soluble in DMSO and ethanol at concentrations of 10 mg/mL.

BIX-01294 primarily acts as an inhibitor of histone lysine methyltransferases (HMTs), specifically targeting the G9a/GLP complex. It exhibits a reversible inhibition mechanism with an IC50 value of 1.7 µM for GLP-catalyzed H3K9me3 methylation, indicating its potency in modulating epigenetic processes .

Table 1: Inhibition Potency of BIX-01294 Against Various HMTs

HMT TargetIC50 (µM)
GLP1.7
H3K9me338
PRMT1>100
SET7/9>100

Cancer Research

BIX-01294 has been studied for its role in cancer therapy due to its ability to influence gene expression through epigenetic modifications. It has shown potential in reprogramming neural progenitor cells into induced pluripotent stem cells (iPSCs) in synergy with factors such as Oct3/4 and Klf4 . This suggests its utility in regenerative medicine and cancer biology.

Neurodegenerative Diseases

Recent studies have highlighted the potential of BIX-01294 derivatives in treating Alzheimer's disease (AD). For instance, TKM01, a derivative of BIX-01294, demonstrated inhibitory effects on acetylcholinesterase (AChE) and amyloid-beta (Aβ) accumulation in vitro and in vivo models . The compound was shown to reduce lipid peroxidation and pro-inflammatory cytokines while enhancing antioxidant enzyme levels in zebrafish models of AD.

Case Studies

  • Histone Methylation and Cancer : In a study examining the effects of BIX-01294 on cancer cell lines, it was found that treatment led to significant changes in histone methylation patterns, which correlated with altered expression levels of oncogenes and tumor suppressor genes. This suggests that BIX-01294 may serve as a therapeutic agent by reversing aberrant epigenetic modifications associated with cancer .
  • Neuroprotection : A study focused on the neuroprotective effects of TKM01 revealed that it effectively decreased AChE activity while increasing levels of superoxide dismutase (SOD) and catalase (CAT). These findings indicate its potential as a treatment option for neurodegenerative disorders characterized by oxidative stress .

Q & A

Advanced Research Question

  • Co-solvent systems : Use 10% DMSO + 30% PEG-400 in saline for intravenous dosing (solubility >5 mg/mL) .
  • Nanoparticle encapsulation : PLGA nanoparticles (150–200 nm) improve aqueous dispersion and sustained release .
  • pH adjustment : Solubilize as a hydrochloride salt (pH 3.0) for oral gavage formulations .

Data-Driven Design : Conduct Hansen solubility parameter (HSP) analysis to identify optimal excipients.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.